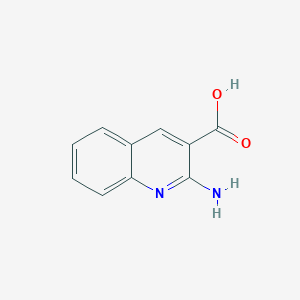

2-Aminoquinoline-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138302. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-aminoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBYDOJONNWFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300676 | |

| Record name | 2-aminoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31407-29-1 | |

| Record name | 2-Amino-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31407-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 138302 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031407291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31407-29-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Aminoquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 2-Aminoquinoline-3-carboxylic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, tabulated quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[1] Its core structure consists of a quinoline ring system substituted with an amino group at the 2-position and a carboxylic acid group at the 3-position. Understanding the fundamental physicochemical properties of this molecule is crucial for its application in research and drug development.

Quantitative Physicochemical Data

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that while some experimental values are available for related compounds, specific experimentally determined data for this compound, such as pKa and solubility, are not extensively reported in the reviewed literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₈N₂O₂ | - |

| Molecular Weight | 188.18 g/mol | [1] |

| pKa | Predicted: ~2.94 - 4.8 | Computational Prediction |

| Melting Point | Data not available for the parent compound. A derivative, 2-amino-6-methoxyquinoline-3-carboxylic acid, has a melting point of 283 °C.[2] For the related compound 2-Aminoquinoline, the melting point is 126-131 °C.[3][4] | - |

| Boiling Point | 195.2 °C | [1] |

| Solubility | Water: Sparingly soluble.[5] Organic Solvents: Soluble in methanol and chloroform (data for 2-Aminoquinoline).[4][6] Quantitative data for this compound is not readily available. | - |

| Appearance | White to light yellow or brown crystalline powder (for 2-Aminoquinoline).[5] | - |

Stability

The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific stability studies on this compound are not widely published, general stability characteristics of the parent compound, 2-aminoquinoline, suggest that it is stable under normal temperatures and pressures but should be protected from light.[5][7] It is incompatible with strong oxidizing agents and strong acids.[5] For long-term storage, it is recommended to keep stock solutions at -20°C for up to one month or -80°C for up to six months.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Synthesis of this compound

A general procedure for the synthesis of this compound derivatives has been described.[2] This protocol involves the reaction of a corresponding 2-chloroquinoline-3-carboxylic acid with aqueous ammonia under high temperature and pressure.

Materials:

-

2-Chloroquinoline-3-carboxylic acid (1 mmol)

-

26% aqueous NH₃ (5 mL)

-

5% aqueous HCl solution

-

Isopropanol (IPA)

-

Dimethylformamide (DMF)

-

Stainless steel autoclave

Procedure:

-

A suspension of the corresponding 2-chloroquinoline-3-carboxylic acid (1 mmol) in 26% aqueous NH₃ (5 mL) is heated in a stainless steel autoclave at 150 °C for 4 hours.[2]

-

After cooling the reaction mixture, the resulting clear solution is acidified with a 5% aqueous HCl solution to a pH of 4.[2]

-

The solid product that precipitates is filtered.[2]

-

The crude product is recrystallized from an isopropanol-DMF mixture to yield the purified this compound.[2]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.[5][8][9][10]

Materials:

-

This compound

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution

-

Deionized water

-

pH meter with a combination electrode

-

Burette

-

Stirrer

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. If solubility is low, a co-solvent such as a methanol-water mixture can be used.[11]

-

Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH values against the volume of NaOH added to obtain a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point.

Determination of Solubility

The solubility of a compound can be determined by the shake-flask method.[9]

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO)

-

Vials with screw caps

-

Shaker or orbital incubator at a controlled temperature

-

Analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vial and place it in a shaker at a constant temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Filtration or centrifugation may be necessary.

-

Dilute the sample appropriately and determine the concentration of the dissolved compound using a validated analytical method.

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[12][13][14][15]

Materials:

-

This compound, finely powdered

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Introduce a small amount of the finely powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[15]

Stability Testing: Photostability

Photostability testing is performed according to the ICH Q1B guideline to assess the effect of light on the stability of the compound.[1][2][3][6][16]

Materials:

-

This compound (solid and in solution)

-

Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., a combination of cool white fluorescent and near-UV lamps)

-

Transparent and light-protective containers

-

Dark control samples wrapped in aluminum foil

-

Validated analytical method for assay and degradation products (e.g., HPLC)

Procedure:

-

Expose samples of the solid drug substance and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]

-

A dark control sample is stored under the same conditions but protected from light.

-

At the end of the exposure period, examine the samples for any changes in physical properties (e.g., appearance, color).

-

Analyze the samples using a validated stability-indicating analytical method to determine the assay of the active substance and the levels of any degradation products.

-

Compare the results from the exposed samples to those of the dark control to determine the extent of photodegradation.

Biological Activity and Signaling Pathways

This compound and its derivatives have been identified as potent inhibitors of Protein Kinase CK2, a crucial enzyme involved in various cellular processes.[2][10][17] Dysregulation of CK2 is implicated in several diseases, including cancer.

Inhibition of Protein Kinase CK2

Derivatives of this compound have shown significant inhibitory activity against Protein Kinase CK2, with IC₅₀ values in the submicromolar range.[2] This inhibitory action makes it a promising scaffold for the development of novel therapeutic agents targeting CK2-mediated pathologies.

Protein Kinase CK2 Signaling Pathway

Protein Kinase CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates, thereby regulating numerous signaling pathways critical for cell growth, proliferation, and survival. The diagram below illustrates the central role of CK2 in key signaling cascades.

Caption: Protein Kinase CK2 Signaling Pathways.

Experimental Workflow Visualizations

Visualizing experimental workflows can aid in the clear communication and replication of scientific procedures. The following diagrams, created using the DOT language, illustrate key experimental processes.

Experimental Workflow: Synthesis of this compound

The synthesis of this compound involves a series of well-defined steps, as depicted in the workflow diagram below.

Caption: Synthesis Workflow.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound like this compound against a target kinase.

Caption: Kinase Inhibition Assay Workflow.

Conclusion

This compound represents a molecule of significant interest for researchers in medicinal chemistry and drug development, primarily due to its inhibitory activity against Protein Kinase CK2. This technical guide has consolidated the available information on its basic properties, provided detailed experimental protocols for its synthesis and characterization, and visualized its role in relevant biological pathways and experimental workflows. While there are gaps in the publicly available quantitative data for this specific compound, the provided methodologies offer a solid foundation for researchers to conduct further investigations. Future studies should focus on the experimental determination of its pKa, a comprehensive solubility profile, and detailed stability analysis to fully elucidate its potential as a therapeutic agent or a research tool.

References

- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 4. 2-Aminoquinoline | 580-22-3 [m.chemicalbook.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. youtube.com [youtube.com]

- 7. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. byjus.com [byjus.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. pennwest.edu [pennwest.edu]

- 15. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 16. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 17. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Aminoquinoline-3-carboxylic acid: Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Aminoquinoline-3-carboxylic acid, a heterocyclic compound with significant interest in medicinal chemistry and drug discovery. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, synthesis protocols, and its notable biological activity as a protein kinase CK2 inhibitor.

Chemical Structure and IUPAC Name

This compound is a quinoline derivative characterized by an amino group at the 2-position and a carboxylic acid group at the 3-position.

IUPAC Name: this compound[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [2] |

| CAS Number | 31407-29-1 | [1] |

| Boiling Point | 195.2 °C | [2] |

| pKa | 2.94 ± 0.30 (Predicted) | [1] |

| XLogP3-AA | 1.9 | [3] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Topological Polar Surface Area | 76.2 Ų | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)O | [2] |

| InChIKey | PUBYDOJONNWFJJ-UHFFFAOYSA-N | [3] |

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives from the corresponding 2-chloroquinoline-3-carboxylic acids.[4]

Materials:

-

Corresponding 2-chloroquinoline-3-carboxylic acid (1 mmol)

-

26% aqueous NH₃ (5 mL)

-

5% aqueous HCl solution

-

IPA–DMF mixture for recrystallization

-

Stainless steel autoclave

Procedure:

-

A suspension of the corresponding 2-chloroquinoline-3-carboxylic acid (1 mmol) in 26% aqueous NH₃ (5 mL) is heated in a stainless steel autoclave at 150 °C for 4 hours.

-

After cooling the reaction mixture, the resulting clear solution is acidified with a 5% aqueous HCl solution to a pH of 4.

-

The solid product that precipitates is collected by filtration.

-

The crude product is purified by recrystallization from an IPA–DMF mixture to yield the final this compound derivative.

In Vitro Protein Kinase CK2 Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound against protein kinase CK2.

Materials:

-

Recombinant human CK2 holoenzyme (e.g., from New England Biolabs)

-

Peptide substrate (e.g., RRRDDDSDDD)

-

ATP (50 µM)

-

γ-³²P ATP

-

CK2 buffer (20 mM Tris-HCl, pH 7.5; 50 mM KCl; 10 mM MgCl₂)

-

This compound (inhibitor) at varying concentrations

-

P81 phosphocellulose paper

-

Phosphoric acid for washing

-

Scintillation counter

Procedure:

-

The kinase assay is carried out in a total reaction volume of 30 µL.

-

The reaction mixture contains 6 µg of the peptide substrate, 10 units of recombinant human CK2 holoenzyme, 50 µM ATP, and 0.05–0.1 µCi of γ-labeled ³²P ATP in CK2 buffer.

-

Serial dilutions of the this compound stock solution are added to the reaction mixture to achieve the desired final concentrations for IC₅₀ determination.

-

The reaction is incubated for 20 minutes at 30 °C.

-

To terminate the reaction, the mixture is spotted onto P81 phosphocellulose paper.

-

The paper is washed with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

The amount of incorporated radioactivity, corresponding to the kinase activity, is measured using a scintillation counter.

-

The percentage of inhibition for each concentration of the inhibitor is calculated relative to a control reaction without the inhibitor, and the IC₅₀ value is determined.

Biological Activity and Signaling Pathway

This compound and its derivatives have been identified as potent inhibitors of Protein Kinase CK2.[4][5] CK2 is a serine/threonine kinase that is implicated in a wide range of cellular processes, including cell growth, proliferation, and survival.[6] Its dysregulation is frequently observed in various cancers, making it an attractive target for therapeutic intervention.

Derivatives of this compound have demonstrated inhibitory activity against CK2 with IC₅₀ values in the micromolar range.[7]

Protein Kinase CK2 Signaling Pathway and Inhibition

Protein Kinase CK2 is a key regulator of several critical signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways. By inhibiting CK2, this compound can disrupt these pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the Protein Kinase CK2 signaling pathway.

Quantitative Data Summary

The inhibitory activity of this compound and its derivatives against Protein Kinase CK2 has been quantified in several studies. A selection of reported IC₅₀ values is presented below.

| Compound | Target | IC₅₀ (µM) | Reference |

| This compound derivative 5a | Protein Kinase CK2 | 3.2 | [4] |

| This compound derivative 5b | Protein Kinase CK2 | 1.8 | [4] |

| This compound derivative 5c | Protein Kinase CK2 | 0.85 | [4] |

| This compound derivative 5d | Protein Kinase CK2 | 0.65 | [4] |

| General range for derivatives | Protein Kinase CK2 | 0.65 - 18.2 | [5] |

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. The provided data and protocols can serve as a valuable resource for further investigation and application of this promising compound.

References

An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline-3-carboxylic Acid from 2-Chloroquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways for converting 2-chloroquinoline-3-carboxylic acid to 2-aminoquinoline-3-carboxylic acid, a scaffold of interest in medicinal chemistry. The document outlines the primary synthesis method, including experimental protocols, and presents relevant quantitative data in a structured format. Visual diagrams generated using the DOT language are included to illustrate the reaction pathway and experimental workflow.

Introduction

This compound and its derivatives are important pharmacophores that have been investigated for their potential as inhibitors of protein kinase CK2.[1][2] The synthesis of these compounds is a key step in the development of new therapeutic agents. This guide focuses on the conversion of the readily accessible precursor, 2-chloroquinoline-3-carboxylic acid, to the desired 2-aminoquinoline derivative. The primary method discussed is a direct nucleophilic aromatic substitution.

Synthesis Pathway: Nucleophilic Aromatic Substitution

The most direct reported method for the synthesis of this compound from 2-chloroquinoline-3-carboxylic acid involves a nucleophilic aromatic substitution (SNAr) reaction. In this pathway, the chlorine atom at the 2-position of the quinoline ring is displaced by an amino group.

Reaction Scheme

The overall chemical transformation is depicted in the following diagram:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from 2-chloroquinoline-3-carboxylic acid via nucleophilic aromatic substitution.

General Procedure for Amination

The chlorine atom at the 2-position of the quinoline ring can be substituted with an amino group by heating with aqueous ammonia at high temperature and pressure.[1]

Materials:

-

2-Chloroquinoline-3-carboxylic acid

-

Aqueous ammonia

-

Apparatus for heating under pressure (e.g., a sealed tube or autoclave)

-

Apparatus for fractional crystallization

Procedure:

-

A mixture of 2-chloroquinoline-3-carboxylic acid and aqueous ammonia is heated in a sealed vessel to 150 °C.

-

The reaction is maintained at this temperature for a specified period.

-

After cooling, the reaction mixture is worked up.

-

The crude product, this compound, is isolated.

-

Purification is achieved through fractional crystallization to yield the final product.

The following diagram illustrates the general experimental workflow:

Caption: Experimental workflow for the amination reaction.

Quantitative Data

The following table summarizes the reported yield for the synthesis of this compound and one of its derivatives.

| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| This compound | 2-Chloroquinoline-3-carboxylic acid | Aqueous ammonia, 150 °C | 30-50 | [1] |

| 2-Amino-7-bromo-6-methoxyquinoline-3-carboxylic acid | 7-Bromo-2-chloro-6-methoxyquinoline-3-carboxylic acid | Aqueous ammonia, 150 °C | 32 | [1] |

| 2-Aminobenzo[h]quinoline-3-carboxylic acid | 2-Chlorobenzo[h]quinoline-3-carboxylic acid | Aqueous ammonia, 150 °C | 41 | [1] |

Alternative Pathways and Considerations

While direct amination with aqueous ammonia is a reported method, other modern synthetic techniques could potentially be applied to this transformation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4][5] This reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine. While no specific literature was found applying this method to the synthesis of this compound from its 2-chloro precursor, it remains a viable and potentially more efficient alternative to the high-temperature amination with ammonia. A generalized representation of this potential pathway is shown below.

Caption: A potential Buchwald-Hartwig amination pathway.

Conclusion

The synthesis of this compound from 2-chloroquinoline-3-carboxylic acid is achievable through a direct nucleophilic aromatic substitution with aqueous ammonia at elevated temperatures. This method, while effective, provides moderate yields. For researchers seeking to optimize this transformation, exploration of modern cross-coupling methodologies such as the Buchwald-Hartwig amination may offer a promising avenue for improving reaction efficiency and yield under milder conditions. The information and protocols provided in this guide serve as a valuable resource for chemists and drug development professionals working with this important class of compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

The Discovery and Historical Synthesis of 2-Aminoquinoline-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a scaffold for the development of various therapeutic agents. Its derivatives have been explored for their potential as protein kinase inhibitors and antimicrobial agents.[1][2] This technical guide provides an in-depth overview of the historical context of its discovery, plausible early synthetic methodologies, and a summary of its biological activities based on available literature.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the broader history of quinoline chemistry, which flourished in the late 19th century. The pioneering work of chemists such as Paul Friedländer and Wilhelm Pfitzinger laid the foundation for the synthesis of a wide array of quinoline derivatives.[1][3] While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis can be understood as a logical extension of these early, foundational reactions.

The Friedländer synthesis , first described in 1882, involves the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive methylene group.[3] A plausible early route to a precursor of this compound could have involved a variation of this reaction.

Similarly, the Pfitzinger reaction , reported in 1886, utilizes isatin and a carbonyl compound to produce quinoline-4-carboxylic acids. While this reaction typically yields 4-carboxyquinolines, modifications and alternative starting materials could have led to the exploration of other isomers, including the 3-carboxylic acid derivatives.

Given the chemical knowledge of the era, a likely early synthesis of this compound would have proceeded through the synthesis of a 2-chloroquinoline-3-carboxylic acid intermediate, followed by amination. This multi-step approach would have been well within the capabilities of organic chemists of the late 19th and early 20th centuries.

Plausible Historical Synthesis Pathways

A logical historical synthesis of this compound can be envisioned as a two-stage process. The first stage involves the creation of the quinoline core with the desired carboxylic acid functionality, likely resulting in a 2-chloro derivative. The second stage is the conversion of the 2-chloro group to a 2-amino group.

Stage 1: Synthesis of 2-Chloroquinoline-3-carboxylic Acid (A Friedländer-type Approach)

A plausible approach to the 2-chloroquinoline-3-carboxylic acid intermediate is a modification of the Friedländer synthesis, starting from a readily available N-acetylated aniline.

Caption: Plausible synthesis of the 2-chloroquinoline intermediate.

Stage 2: Amination of 2-Chloroquinoline-3-carboxylic Acid

The conversion of the 2-chloro intermediate to the final product, this compound, would likely have been achieved by heating with ammonia.

Caption: Final amination step to yield the target compound.

Experimental Protocols (Plausible Historical Methods)

While a specific historical experimental protocol for this compound is not available, the following represents a plausible, detailed methodology that aligns with the chemical practices of the late 19th and early 20th centuries.

Synthesis of 2-Chloroquinoline-3-carboxylic Acid

-

Vilsmeier-Haack Reaction: To a cooled solution of dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise with stirring. Acetanilide is then added portion-wise, and the mixture is heated. After cooling, the reaction mixture is poured onto crushed ice, and the resulting precipitate of 2-chloro-3-formylquinoline is collected by filtration.

-

Oxidation: The crude 2-chloro-3-formylquinoline is suspended in an aqueous solution of potassium permanganate (KMnO4) and heated under reflux. The reaction is monitored for the disappearance of the starting material. Upon completion, the hot solution is filtered to remove manganese dioxide, and the filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the 2-chloroquinoline-3-carboxylic acid. The product is collected by filtration, washed with cold water, and dried.

Synthesis of this compound

-

Amination: A suspension of 2-chloroquinoline-3-carboxylic acid in aqueous ammonia is heated in a sealed vessel (autoclave) at a temperature of 150 °C for several hours.[3]

-

Isolation: After cooling, the resulting solution is acidified (e.g., with hydrochloric acid) to a pH of approximately 4.[3] The precipitated solid product, this compound, is collected by filtration, washed with water, and recrystallized from a suitable solvent such as a dimethylformamide-isopropanol mixture.[3]

Quantitative Data

The following table summarizes quantitative data for the synthesis of various this compound derivatives from a modern study, which provides an indication of the yields and melting points that might be expected.

| Substituent | Yield (%) | Melting Point (°C) |

| 6-Methoxy | 36 | 283 |

| 7-Bromo-6-methoxy | 32 | 285 |

| Benzo[h] | 41 | 254 |

| Data from a 2016 study on the synthesis of 3-quinoline carboxylic acid derivatives as protein kinase CK2 inhibitors.[3] |

Physicochemical Properties

The following table lists some of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C10H8N2O2 |

| Molecular Weight | 188.18 g/mol [4][5] |

| CAS Number | 31407-29-1[4][5] |

| Boiling Point | 195.2 °C[4] |

| pKa | 2.94 ± 0.30 (Predicted)[5] |

| Appearance | Solid |

Biological Activity

Early investigations into the biological activities of quinoline derivatives were often focused on their antimicrobial properties. More recent studies have explored the therapeutic potential of this compound and its analogs in other areas.

| Biological Target/Activity | Findings |

| Protein Kinase CK2 Inhibition | Derivatives of this compound have been identified as potent inhibitors of protein kinase CK2, with IC50 values in the micromolar range.[1] |

| Antimicrobial Activity | Various derivatives have been synthesized and evaluated for their in vitro antimicrobial activity.[2] |

| Anti-inflammatory Effects | The parent compound has been shown to inhibit nitric oxide synthase and suppress cytokine release from macrophages, suggesting anti-inflammatory properties.[4] |

| Ion Channel Inhibition | This compound has been demonstrated to inhibit the binding of chloride ions to the cytoplasmic membrane.[4] |

Conclusion

While the precise moment of discovery for this compound remains somewhat obscured within the broader historical development of quinoline chemistry, its synthesis is a clear derivative of the foundational work of late 19th-century organic chemists. The plausible synthetic pathways, based on established reactions like the Friedländer synthesis and subsequent amination, provide a logical framework for its early preparation. Contemporary research continues to unveil the therapeutic potential of this versatile scaffold, particularly in the realms of oncology and infectious diseases, underscoring the enduring legacy of early quinoline chemistry.

References

- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | 31407-29-1 | GBA40729 [biosynth.com]

- 5. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 2-Aminoquinoline-3-carboxylic acid (CAS: 31407-29-1)

This technical guide provides a comprehensive overview of 2-Aminoquinoline-3-carboxylic acid (CAS: 31407-29-1), a heterocyclic compound with significant potential in pharmacological research. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, biological activities, and relevant experimental protocols.

Physicochemical Properties

This compound is a quinoline derivative characterized by an amino group at the 2-position and a carboxylic acid group at the 3-position. A summary of its key physicochemical properties is presented below.

| Property | Value |

| CAS Number | 31407-29-1 |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| Boiling Point | 195.2 °C |

| pKa (Predicted) | 2.94 ± 0.30[1] |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface Area | 76.2 Ų |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)O |

| InChI Key | PUBYDOJONNWFJJ-UHFFFAOYSA-N |

Biological Activity and Pharmacological Potential

This compound and its derivatives have been identified as potent inhibitors of several key biological targets, suggesting their potential application in various therapeutic areas.

| Target/Activity | Observed Effect |

| Protein Kinase CK2 Inhibition | Derivatives of this compound have demonstrated inhibitory activity against protein kinase CK2, with IC₅₀ values in the range of 0.65 to 18.2 μM.[2][3] This suggests potential for development as anti-cancer agents. |

| Nitric Oxide Synthase (NOS) Inhibition | The compound is known to inhibit nitric oxide synthase, which is implicated in various physiological and pathological processes, including neurodegeneration and inflammation. |

| Anti-inflammatory Effects | It exhibits anti-inflammatory properties by suppressing the release of cytokines from macrophages. |

| Ion Channel Modulation | It has been shown to inhibit the binding of chloride ions to the cytoplasmic membrane, thereby decreasing membrane permeability to these ions. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key biological assays to evaluate its activity.

Synthesis of this compound

This protocol is based on a general method for the synthesis of 2-aminoquinoline-3-carboxylic acids.[4]

Materials:

-

2-Chloroquinoline-3-carboxylic acid

-

26% Aqueous Ammonia (NH₃)

-

5% Aqueous Hydrochloric Acid (HCl)

-

Isopropanol (IPA)

-

Dimethylformamide (DMF)

-

Stainless steel autoclave

Procedure:

-

A suspension of 2-chloroquinoline-3-carboxylic acid (1 mmol) in 26% aqueous NH₃ (5 mL) is prepared in a stainless steel autoclave.

-

The autoclave is sealed and heated to 150 °C for 4 hours.

-

After heating, the reaction mixture is allowed to cool to room temperature, resulting in a clear solution.

-

The solution is then acidified to a pH of approximately 4 using a 5% aqueous HCl solution.

-

The resulting solid product, this compound, is collected by filtration.

-

The crude product is purified by recrystallization from an IPA-DMF mixture.

Protein Kinase CK2 Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against protein kinase CK2.[5]

Materials:

-

Recombinant human protein kinase CK2

-

Substrate peptide (e.g., RRRADDSDDDDD)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Stop solution (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a reaction tube, combine the kinase reaction buffer, a known concentration of the substrate peptide, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30 °C for a specified time (e.g., 10 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with the stop solution to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the inhibition of NOS activity by monitoring the conversion of L-arginine to L-citrulline.[6]

Materials:

-

Purified recombinant NOS (e.g., nNOS, iNOS, or eNOS)

-

[³H]L-arginine

-

NOS reaction buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10 µg/mL calmodulin, 1 mM MgCl₂, 0.1 mM CaCl₂, 100 µM tetrahydrobiopterin, 100 µM NADPH)

-

Dowex AG 50WX-8 resin (Na⁺ form)

-

Scintillation cocktail

Procedure:

-

Prepare a reaction mixture containing the NOS reaction buffer, purified NOS enzyme, and varying concentrations of this compound.

-

Initiate the reaction by adding [³H]L-arginine to the mixture.

-

Incubate the reaction at 37 °C for a defined period.

-

Stop the reaction by adding a stop buffer containing Dowex AG 50WX-8 resin. The resin binds to the unreacted [³H]L-arginine.

-

Centrifuge the samples to pellet the resin.

-

Transfer the supernatant containing the [³H]L-citrulline product to a scintillation vial.

-

Add scintillation cocktail and quantify the amount of [³H]L-citrulline using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Cytokine Release Assay

This protocol outlines a general method for assessing the effect of a compound on cytokine release from immune cells.[7][8]

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Stimulating agent (e.g., Lipopolysaccharide (LPS) or anti-CD3/anti-CD28 antibodies)

-

ELISA or multiplex immunoassay kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Seed the PBMCs in a multi-well plate at a specific density.

-

Treat the cells with various concentrations of this compound.

-

Stimulate the cells with an appropriate agent to induce cytokine release.

-

Incubate the plate for a specified period (e.g., 24-48 hours) at 37 °C in a CO₂ incubator.

-

Collect the cell culture supernatant.

-

Measure the concentration of specific cytokines in the supernatant using ELISA or a multiplex immunoassay.

-

Determine the effect of the compound on cytokine release by comparing the levels in treated versus untreated stimulated cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways and experimental workflows related to the biological activities of this compound.

Caption: Hypothesized mechanism of Protein Kinase CK2 inhibition.

Caption: Proposed mechanism of Nitric Oxide Synthase inhibition.

Caption: Experimental workflow for cytokine release assay.

Summary of Spectral Data

While specific experimental spectra for this compound were not found in the reviewed literature, the expected spectral characteristics can be inferred from its chemical structure.

| Spectroscopy Type | Expected Characteristics |

| ¹H NMR | Aromatic protons on the quinoline ring are expected in the range of δ 7.0-8.5 ppm. The amino (NH₂) protons would likely appear as a broad singlet. The carboxylic acid proton (COOH) is expected to be a broad singlet at a downfield chemical shift, typically >10 ppm. |

| ¹³C NMR | Carbonyl carbon of the carboxylic acid is expected in the range of δ 165-185 ppm. Aromatic carbons would appear in the range of δ 110-150 ppm. |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹.[9] The C=O stretch of the carboxylic acid should appear around 1680-1710 cm⁻¹.[9] N-H stretching of the primary amine is expected around 3300-3500 cm⁻¹. Aromatic C-H stretches are anticipated just above 3000 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 188. Common fragmentation patterns for quinoline carboxylic acids include the loss of COOH (45 Da) and CO₂ (44 Da).[10] |

Conclusion

This compound (CAS: 31407-29-1) is a versatile heterocyclic compound with demonstrated potential as an inhibitor of protein kinase CK2 and nitric oxide synthase, as well as possessing anti-inflammatory properties. This technical guide provides a foundational understanding of its chemical and biological characteristics, along with detailed experimental protocols to facilitate further research and development. The information presented herein underscores the potential of this molecule as a scaffold for the design of novel therapeutic agents. Further studies to elucidate its precise mechanisms of action and to optimize its pharmacological profile are warranted.

References

- 1. Page loading... [guidechem.com]

- 2. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. criver.com [criver.com]

- 8. promab.com [promab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chempap.org [chempap.org]

Spectroscopic Profile of 2-Aminoquinoline-3-carboxylic acid: A Technical Guide

Introduction

2-Aminoquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its derivatives have been explored as inhibitors of protein kinase CK2, highlighting their therapeutic potential.[1] A thorough understanding of the structural and electronic properties of this molecule is paramount for its application and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of this compound.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide extrapolates expected spectral features based on the analysis of closely related quinoline derivatives and fundamental principles of spectroscopy. Detailed experimental protocols for acquiring this data are also provided to aid researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Expected ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline ring, the amine protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the amino and carboxylic acid groups. The quinoline protons typically appear in the aromatic region between 7.0 and 9.0 ppm.[2] The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet in the 10-13 ppm region.[3] The amine protons will likely also appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~8.5 | s |

| H-5 | ~7.8 - 8.2 | d |

| H-6 | ~7.4 - 7.7 | t |

| H-7 | ~7.6 - 7.9 | t |

| H-8 | ~7.9 - 8.3 | d |

| -NH₂ | Broad | s |

| -COOH | 10.0 - 13.0 | br s |

Note: Predicted values are based on general quinoline derivative data and are subject to solvent and concentration effects.[2][4] s = singlet, d = doublet, t = triplet, br s = broad singlet.

Expected ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-185 ppm.[5] The carbons of the quinoline ring will appear in the aromatic region, with their specific shifts influenced by the positions of the amino and carboxyl substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 160 |

| C-3 | ~110 - 120 |

| C-4 | ~135 - 145 |

| C-4a | ~120 - 130 |

| C-5 | ~125 - 135 |

| C-6 | ~120 - 130 |

| C-7 | ~125 - 135 |

| C-8 | ~120 - 130 |

| C-8a | ~145 - 155 |

| -COOH | 165 - 185 |

Note: Predicted values are based on general quinoline and carboxylic acid data.[5]

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring high-quality NMR spectra of quinoline derivatives is as follows:[2]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids.

-

Transfer the solution to a clean, dry NMR tube.

-

If required, add a small amount of an internal standard like tetramethylsilane (TMS).

-

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer's magnetic field on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming to achieve sharp, symmetrical peaks.[2]

-

-

¹H NMR Spectrum Acquisition:

-

¹³C NMR Spectrum Acquisition:

-

Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.[2]

-

Phase and baseline corrections are applied to the spectrum.

-

The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=O, and aromatic C=C bonds.

Expected IR Data

The key diagnostic peaks would be the broad O-H stretch of the carboxylic acid, the N-H stretches of the primary amine, and the strong C=O stretch of the carbonyl group.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amine | N-H stretch | 3400 - 3250 | Medium, two bands |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, very broad |

| Aromatic | C-H stretch | 3100 - 3000 | Medium |

| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong |

| Aromatic | C=C stretch | 1600 - 1450 | Medium |

| Amine | N-H bend | 1650 - 1580 | Medium |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong |

| Carboxylic Acid | O-H bend | 950 - 910 | Medium, broad |

Note: Predicted values are based on standard IR correlation tables.[6][7][8]

Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)

The following is a common method for preparing solid samples for IR analysis:[9]

-

Sample Preparation:

-

Place a small amount of this compound (approx. 10-50 mg) into a small vial or test tube.

-

Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.

-

Using a pipette, place a drop of this solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.

-

-

Spectrum Acquisition:

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Mass Spectrometry Data

For this compound (Molecular Formula: C₁₀H₈N₂O₂, Molecular Weight: 188.18 g/mol ), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 188.[10] Common fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[3][11] The quinoline ring is relatively stable, but fragmentation by loss of HCN from the ring is also possible.[12]

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 188 | Molecular Ion |

| [M-OH]⁺ | 171 | Loss of hydroxyl radical |

| [M-H₂O]⁺ | 170 | Loss of water |

| [M-COOH]⁺ | 143 | Loss of carboxyl radical |

| [M-CO₂]⁺ | 144 | Loss of carbon dioxide |

Note: The relative intensities of the fragments will depend on the ionization method and energy.

Experimental Protocol for Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable technique for analyzing this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

-

LC Separation:

-

Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase).

-

Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to elute the compound.

-

-

MS Analysis:

-

The eluent from the LC is directed into the mass spectrometer.

-

Electrospray ionization (ESI) in positive ion mode is a common choice for this type of molecule, as the quinoline nitrogen is readily protonated.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For structural confirmation, tandem MS (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

-

Conclusion

References

- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. repository.uncw.edu [repository.uncw.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. synchem.de [synchem.de]

- 11. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 12. chempap.org [chempap.org]

2-Aminoquinoline-3-carboxylic acid and its derivatives as privileged structures in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminoquinoline-3-carboxylic acid core is a recognized privileged structure in medicinal chemistry, serving as a versatile scaffold for the development of a wide range of biologically active compounds. Its unique structural features allow for diverse chemical modifications, leading to derivatives with significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this important class of compounds, with a particular focus on their role as protein kinase CK2 inhibitors.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common and effective method involves the substitution of a leaving group, such as a halogen, at the C2 position of the quinoline ring with an amino group.

A general synthetic pathway starts from acetanilides, which are converted to 2-chloroquinoline-3-carbaldehydes via the Vilsmeier-Haack reaction. Subsequent oxidation of the aldehyde group yields the corresponding 2-chloroquinoline-3-carboxylic acids. Finally, nucleophilic substitution of the chlorine atom with ammonia or other amines leads to the desired this compound derivatives.

Experimental Protocol: General Synthesis of 2-Aminoquinoline-3-carboxylic Acids

A suspension of the corresponding 2-chloroquinoline-3-carboxylic acid (1 mmol) in 26% aqueous ammonia (5 mL) is heated in a stainless steel autoclave at 150°C for 4 hours. After cooling the reaction mixture, the resulting clear solution is acidified with 5% aqueous HCl to a pH of 4. The solid product that precipitates is then filtered and recrystallized from an isopropanol-DMF mixture to yield the pure this compound derivative.[1]

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities. The most extensively studied is their potent inhibition of protein kinase CK2, a key regulator of numerous cellular processes implicated in cancer and other diseases.

Protein Kinase CK2 Inhibition

Numerous this compound derivatives have been synthesized and evaluated as inhibitors of protein kinase CK2. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound ID | Substitution Pattern | IC50 (µM) against CK2 | Reference |

| 5a | 6-methoxy | > 20 | [1] |

| 5b | 7-methoxy | 1.1 | [1] |

| 5c | 7-bromo | 0.85 | [1] |

| 5d | 6-bromo | 1.0 | [1] |

| 5e | 6-phenoxy | 0.9 | [1] |

| 5f | 7-bromo-6-methoxy | 0.65 | [1] |

| 5g | 6,7-dimethoxy | 2.5 | [1] |

| 5h | 6,7-dichloro | 1.5 | [1] |

| 5i | 5,7-dibromo | 1.2 | [1] |

| 5j | 7-phenyl | 0.9 | [1] |

| 5k | benzo[h] | 1.3 | [1] |

| 5l | benzo[f] | 1.8 | [1] |

Anticancer Activity

The inhibition of protein kinase CK2 by these derivatives contributes to their significant anticancer properties. Several compounds have been tested against various cancer cell lines, demonstrating potent cytotoxic effects.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7c | MCF-7 (Breast) | 1.73 (µg/mL) | [2] |

| 4d | A549 (Lung) | 3.317 | [3] |

| 4e | A549 (Lung) | 4.648 | [3] |

| 4d | MCF-7 (Breast) | < 10 | [3] |

| 4e | MCF-7 (Breast) | < 10 | [3] |

Antimicrobial Activity

Certain derivatives of the this compound scaffold have also been investigated for their antimicrobial potential, showing activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 16 | Escherichia coli | 0.25 | [4] |

| 21 | Escherichia coli | Not specified, comparable to pefloxacin and norfloxacin | [4] |

| 37 | Drug-resistant M. tuberculosis | 0.08 - 0.31 | [5] |

| 38 | Drug-resistant M. tuberculosis | 0.16 - 0.31 | [5] |

Mechanism of Action: Targeting Protein Kinase CK2 and its Signaling Pathways

Protein kinase CK2 is a serine/threonine kinase that is ubiquitously expressed and constitutively active in eukaryotic cells. It plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, and survival. Dysregulation of CK2 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention. This compound derivatives act as ATP-competitive inhibitors of CK2, binding to the ATP-binding pocket of the enzyme and preventing the phosphorylation of its substrates.

The inhibition of CK2 by these compounds impacts several critical signaling pathways that are often dysregulated in cancer and other diseases.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, growth, and survival. CK2 can directly phosphorylate and activate AKT, a key component of this pathway. By inhibiting CK2, this compound derivatives can downregulate the activity of the PI3K/AKT/mTOR pathway, leading to reduced cell proliferation and survival.[6]

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. CK2 can phosphorylate IκB, the inhibitor of NF-κB, leading to its degradation and the subsequent activation of NF-κB. Inhibition of CK2 can therefore suppress NF-κB activation, which is beneficial in inflammatory diseases and certain cancers.[7]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers. CK2 can phosphorylate several components of the Wnt pathway, including β-catenin and Dishevelled (Dvl), leading to the stabilization of β-catenin and the activation of Wnt target genes.[8][9] By inhibiting CK2, this compound derivatives can disrupt this oncogenic signaling.[10]

Experimental Protocols

Protein Kinase CK2 Inhibition Assay

The inhibitory activity of the synthesized compounds against protein kinase CK2 can be determined using a variety of in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human CK2 enzyme

-

CK2 peptide substrate (e.g., RRRDDDSDDD)

-

ATP

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds (this compound derivatives)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 1 µL of the test compound dilution or vehicle (DMSO) to the appropriate wells.

-

Add 2 µL of the CK2 enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well and incubating for 40 minutes.

-

Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well and incubating for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[11]

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[12]

Conclusion

The this compound scaffold represents a highly valuable platform in medicinal chemistry for the design and development of novel therapeutic agents. Its derivatives have shown significant promise, particularly as potent inhibitors of protein kinase CK2, a key target in oncology and other diseases. The ability to modulate critical signaling pathways such as PI3K/AKT/mTOR, NF-κB, and Wnt/β-catenin underscores the therapeutic potential of this class of compounds. Further optimization of this privileged structure is likely to yield even more potent and selective drug candidates for a range of unmet medical needs.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of PI3K-AKT-mTOR pathway in protein kinase CKII inhibition-mediated senescence in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CK2 Is a C-Terminal IkappaB Kinase Responsible for NF-kappaB Activation during the UV Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endogenous protein kinase CK2 participates in Wnt signaling in mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Deep Dive into 2-Aminoquinoline-3-carboxylic Acid: A Theoretical and Molecular Modeling Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoquinoline-3-carboxylic acid, a heterocyclic compound, is a significant scaffold in medicinal chemistry, demonstrating a range of biological activities. This technical guide provides a comprehensive overview of its theoretical and molecular modeling studies. It delves into the molecule's structural properties, spectroscopic signatures, and electronic characteristics through quantum chemical calculations. Furthermore, this document outlines detailed experimental and computational protocols, presents quantitative data in structured tables, and visualizes key concepts and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide array of pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities. Among these, this compound serves as a crucial building block for the synthesis of more complex and potent therapeutic agents. Its derivatives have shown promise as inhibitors of protein kinase CK2, a target implicated in various diseases, including cancer. Understanding the fundamental molecular properties of the this compound core is paramount for the rational design of novel and effective drug candidates.

This whitepaper will explore the synthesis, spectroscopic characterization, and in-depth computational analysis of this compound. By leveraging Density Functional Theory (DFT), we will elucidate its geometric structure, vibrational modes, electronic properties, and reactivity descriptors. Molecular docking studies will also be discussed to provide insights into its potential binding interactions with biological targets.

Synthesis and Characterization

The synthesis of this compound and its derivatives can be achieved through various established chemical routes. A common method involves the substitution of a leaving group, such as a chlorine atom, at the 2-position of a quinoline ring with an amino group.

General Synthesis Protocol

A general and effective method for the synthesis of 2-aminoquinoline-3-carboxylic acids involves the amination of 2-chloroquinoline-3-carboxylic acid derivatives.

Experimental Protocol:

-

Reaction Setup: A suspension of the corresponding 2-chloroquinoline-3-carboxylic acid (1 mmol) is prepared in 26% aqueous ammonia (5 mL) within a stainless steel autoclave.

-

Heating: The reaction mixture is heated to 150°C for 4 hours.

-

Work-up: After cooling, the resulting clear solution is acidified with 5% aqueous HCl to a pH of 4.

-

Isolation: The precipitated solid product is collected by filtration.

-

Purification: The crude product is recrystallized from an isopropanol-dimethylformamide (IPA-DMF) mixture to yield the pure this compound derivative.

Caption: Synthetic workflow for this compound.

Theoretical Studies: A Quantum Chemical Approach

To gain a deeper understanding of the molecular properties of this compound, quantum chemical calculations were performed using Density Functional Theory (DFT).

Computational Methodology

Software: Gaussian 09/16 suite of programs. Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). Basis Set: 6-311++G(d,p). Environment: Gas phase.

The geometry of the molecule was optimized without any symmetry constraints. The vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. The calculated frequencies were scaled by a factor of 0.9614 to account for anharmonicity and basis set deficiencies. Time-dependent DFT (TD-DFT) was employed to simulate the UV-Vis absorption spectrum. Natural Bond Orbital (NBO) analysis was performed to investigate intramolecular interactions.

The 2-Aminoquinoline-3-Carboxylic Acid Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents. Among these, the 2-aminoquinoline-3-carboxylic acid core has emerged as a particularly promising framework for the design of novel drug candidates. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action associated with this versatile scaffold, with a focus on its applications in oncology and infectious diseases.

Synthesis of this compound Derivatives

The construction of the this compound scaffold and its derivatives can be achieved through several synthetic strategies. A common and effective approach involves a multi-step synthesis commencing from appropriately substituted anilines.

General Synthetic Protocol

A widely employed synthetic route is initiated via the Vilsmeier-Haack reaction, followed by oxidation and subsequent amination.[1]

Step 1: Vilsmeier-Haack Reaction Substituted anilines are subjected to the Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 2-chloro-3-formylquinoline derivatives.

Step 2: Oxidation The resulting 2-chloro-3-formylquinolines are then oxidized to the corresponding 2-chloroquinoline-3-carboxylic acids. This transformation can be effectively carried out using various oxidizing agents.

Step 3: Amination Finally, the 2-chloroquinoline-3-carboxylic acids are converted to the desired this compound derivatives by reaction with ammonia or primary/secondary amines. This nucleophilic substitution reaction typically requires elevated temperatures and pressures.[2]

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have exhibited a wide array of biological activities, with significant potential in the fields of oncology and microbiology.

Anticancer Activity

A substantial body of research has highlighted the potent anticancer properties of this compound derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through the modulation of key signaling pathways involved in tumorigenesis.

Many derivatives of this scaffold function as inhibitors of protein kinases, which are critical regulators of cellular processes such as growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition: Certain 2-aminoquinoline-3-carboxamide derivatives have been identified as potent inhibitors of PDGFR, a receptor tyrosine kinase implicated in tumor growth and angiogenesis.[1]

Casein Kinase 2 (CK2) Inhibition: A number of this compound derivatives have demonstrated significant inhibitory activity against CK2, a serine/threonine kinase that is overexpressed in many cancers and promotes cell survival and proliferation.[2][3]

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition: The scaffold has also been utilized to develop inhibitors of EGFR and HER2, two key receptor tyrosine kinases involved in the pathogenesis of numerous epithelial cancers.

The following table summarizes the in vitro anticancer activity of selected this compound derivatives.

| Compound ID | Cancer Cell Line | Target(s) | IC₅₀ (µM) | Reference |

| 5b | - | CK2 | 1.2 | [4] |

| 5c | - | CK2 | 0.7 | [4] |

| 5k | - | CK2 | 0.65 | [4] |

| Compound 7c | MCF-7 (Breast) | Not Specified | 1.73 µg/mL | [3] |

Antimicrobial Activity

In addition to their anticancer properties, derivatives of the this compound scaffold have shown promising activity against a range of microbial pathogens, including bacteria and fungi.

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.